p-Toluenesulfonic anhydride

Overview

Description

P-Toluenesulfonic anhydride is an electrophilic species that activates 2-deoxy-sugar hemiacetals in situ, which reacts stereoselectively with nucleophilic acceptors to afford β-anomers .

Synthesis Analysis

The synthesis of p-Toluenesulfonic anhydride involves adding p-toluenesulfonic acid and a m-phosphorous compound into a reaction kettle, dropwisely adding thionyl chloride while stirring, controlling the temperature in the reaction kettle at 68-76 DEG C, and heating to perform condensation after dropwise addition . TsOH may be converted to p-toluenesulfonic anhydride by heating with phosphorus pentoxide .Chemical Reactions Analysis

P-Toluenesulfonic anhydride acts as an efficient catalyst for the intermolecular coupling of the aromatic nucleus with activated alkyl halides, alkenes, or tosylates under mild conditions in an open atmosphere .Scientific Research Applications

Organic Synthesis

p-Toluenesulfonic anhydride: is widely used in organic chemistry as a reagent for promoting various organic transformations. It facilitates the synthesis of complex carbocycles and heterocycles, which are crucial in developing biologically active compounds . Its strong acidity and solubility in organic solvents make it an excellent catalyst for reactions requiring a proton source.

Delignification Process

In the field of bio-refinery, p-Toluenesulfonic anhydride plays a significant role in the delignification of biomass. It aids in breaking down lignin, a major component of plant cell walls, thus enabling the extraction of cellulose for biofuel production . This process is vital for creating sustainable energy sources.

Palladium-Catalyzed Reactions

This compound is employed as a reagent in palladium-catalyzed allylic alkenylation reactions. It activates allylic alcohols, allowing them to undergo nucleophilic attack to form carbon-carbon bonds, a key step in constructing complex organic molecules .

Green Chemistry Applications

p-Toluenesulfonic anhydride: contributes to green chemistry by acting as an acid catalyst in environmentally friendly processes. For instance, it’s used for the hydrolysis of waste polyethylene terephthalate (PET), converting it into valuable raw materials without producing harmful waste .

Pharmaceutical Research

In pharmaceutical research, p-Toluenesulfonic anhydride is an essential intermediate for synthesizing active pharmaceutical ingredients (APIs). Its reactivity and selectivity are leveraged to construct molecular structures found in various drugs .

Material Science

The compound’s role in material science includes its use as an electrophilic species that activates certain sugar derivatives, which is crucial in the synthesis of advanced materials with specific properties .

Safety And Hazards

properties

IUPAC Name |

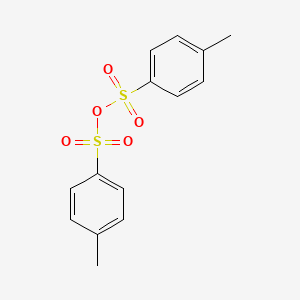

(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVFSPNIEOYOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194160 | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Toluenesulfonic anhydride | |

CAS RN |

4124-41-8 | |

| Record name | p-Toluenesulfonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-p-sulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of p-Toluenesulfonic Anhydride in organic synthesis?

A1: p-Toluenesulfonic anhydride (Ts2O) serves as a versatile reagent in various organic reactions. It's widely employed as:

- Activating Agent for Alcohols: Ts2O efficiently converts alcohols into their corresponding tosylates, which are excellent leaving groups in substitution reactions. []

- Dehydrating Agent: Its dehydrating properties find utility in reactions like the formation of nitriles from aldoximes. []

- Friedel-Crafts Reactions: Ts2O acts as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. [, ]

Q2: How does the solvent affect the reactivity of p-Toluenesulfonic Anhydride?

A2: The rate of solvolysis of p-Toluenesulfonic anhydride exhibits significant variation across different solvents. Studies employing the Grunwald–Winstein equation revealed that the reaction is sensitive to both the nucleophilicity (0.56) and ionizing power (0.61) of the solvent. [, ] This suggests that the solvolysis mechanism likely involves either an SN1 reaction with considerable nucleophilic solvation or an SN2 reaction characterized by a loose transition state.

Q3: How does p-Toluenesulfonic anhydride compare to other sulfonylating agents in Friedel-Crafts reactions?

A4: While p-toluenesulfonyl chloride (p-TsCl) is commonly used for Friedel-Crafts sulfonylation, p-Toluenesulfonic anhydride (Ts2O) has emerged as a promising alternative. In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin (6-O-Ts-β-CD), utilizing Ts2O resulted in a significantly higher production rate (61%) compared to traditional methods employing p-TsCl. [] This highlights the potential of Ts2O to improve the efficiency of Friedel-Crafts sulfonylation reactions.

Q4: Are there any advancements in utilizing p-Toluenesulfonic anhydride with heterogeneous catalysts?

A5: Yes, recent studies explored the immobilization of chloroaluminate ionic liquids onto magnetic nanoparticles (Fe3O4@O2Si[PrMIM]Cl·AlCl3). This system functions as a heterogeneous Lewis acidic catalyst and has been successfully applied to Friedel-Crafts sulfonylation reactions using both sulfonyl chlorides and p-Toluenesulfonic anhydride. [] This approach offers several advantages, including:

- Reaction Efficiency: This method enables solvent-free reaction conditions, contributing to its green chemistry profile. [, ]

Q5: Are there any safety concerns associated with the use of p-Toluenesulfonic Anhydride?

A6: While generally considered safe to handle with appropriate precautions, it's important to note that p-Toluenesulfonic anhydride reacts with water to produce hexamethylphosphoramide (HMPA) and hydrofluoric acid (HF). HMPA is classified as a carcinogen, and HF is highly corrosive. [] Therefore, it's crucial to handle this reagent with care, ensuring appropriate ventilation and personal protective equipment to prevent exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.